9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are of great interest due to their biological potential. They are present in relevant drugs and have been studied in the development of new therapies .
Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on the location of the nitrogen atom in pyridine . The seven-membered, annelated compounds have relatively rigid structures and can lock the orientation of the aromatic ring .Scientific Research Applications
- Furocoumarin derivatives, including this compound, have been studied for their potential anticancer properties. They can act as photosensitizers in photodynamic therapy (PDT) for cancer treatment . Researchers have explored their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Furocoumarins, including this compound, have been investigated for their efficacy in treating various skin diseases. Psoralen and UVA (PUVA) therapy, which utilizes furocoumarins, is commonly used for conditions like psoriasis and vitiligo . The compound’s anti-inflammatory and immunomodulatory effects contribute to its therapeutic potential.
- The synthesis of this compound involves a multicomponent condensation reaction. MCRs are powerful tools for constructing complex molecules in a single step. By combining 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid, researchers efficiently obtain the desired product .
- Although not directly related to the compound itself, fluorene derivatives (such as 9,9-bis(4-methoxyphenyl)-substituted fluorene-based HTMs) have been synthesized for use in organic–inorganic hybrid and all-inorganic perovskite solar cells (PSCs) . These materials play a crucial role in charge transport within solar cells.
Anticancer Activity
Skin Diseases Treatment
Multicomponent Reactions (MCRs)
Fluorene-Based Hole Transport Materials (HTMs)
Future Directions
properties
IUPAC Name |
9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-10-8-21(11-4-6-12(25-3)7-5-11)16-18-14-13(22(16)9-10)15(23)19-17(24)20(14)2/h4-7,10H,8-9H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHFAWNPAPAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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